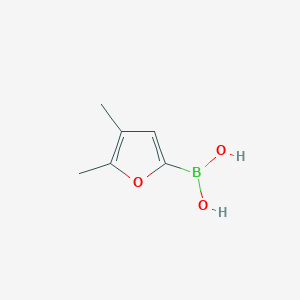
(4,5-Dimethylfuran-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dimethylfuran-2-yl)boronic acid: is a boronic acid derivative characterized by the presence of a furan ring substituted with two methyl groups at the 4th and 5th positions and a boronic acid group at the 2nd position. This compound is of significant interest in organic synthesis due to its utility in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethylfuran-2-yl)boronic acid typically involves the boronation of 4,5-dimethylfuran-2-carbaldehyde. This process can be achieved using diboronic acid derivatives under mild conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium or nickel, and a base, such as potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale boronation reactions. These reactions are optimized for efficiency and yield, often employing continuous flow reactors to ensure consistent product quality.
Chemical Reactions Analysis
(4,5-Dimethylfuran-2-yl)boronic acid: undergoes several types of reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic acids.
Reduction: Reduction reactions can convert the boronic acid group to boronic esters or boronic acids.
Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are typically employed in substitution reactions.
Major Products Formed:
Boronic esters and boronic acids are the primary products formed from these reactions.
Scientific Research Applications
(4,5-Dimethylfuran-2-yl)boronic acid: has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules and natural products.
Medicine: It serves as a building block in the development of pharmaceuticals and drug discovery.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (4,5-Dimethylfuran-2-yl)boronic acid exerts its effects involves the formation of boronic esters or boronic acids, which can act as intermediates in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
(4,5-Dimethylfuran-2-yl)boronic acid: is unique due to its specific substitution pattern on the furan ring, which influences its reactivity and applications. Similar compounds include:
Furan-2-ylboronic acid: Lacks the methyl groups at the 4th and 5th positions.
3,4-Dimethylfuran-2-ylboronic acid: Has methyl groups at different positions on the furan ring.
Pinacol boronic esters: Another class of boronic acids used in cross-coupling reactions.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C6H9BO3 |
|---|---|
Molecular Weight |
139.95 g/mol |
IUPAC Name |
(4,5-dimethylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C6H9BO3/c1-4-3-6(7(8)9)10-5(4)2/h3,8-9H,1-2H3 |
InChI Key |
DQDCNDCMDJKVHD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(O1)C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















